Methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)(pyridin-2-ylamino)methyl]benzoate
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Overview
Description
METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and amino groups. The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities and biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, also exhibit similar chemical properties.
Uniqueness
METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)-(pyridin-2-ylamino)methyl]benzoate |
InChI |
InChI=1S/C24H21N3O3/c1-15-6-7-17-12-13-19(23(28)22(17)26-15)21(27-20-5-3-4-14-25-20)16-8-10-18(11-9-16)24(29)30-2/h3-14,21,28H,1-2H3,(H,25,27) |
InChI Key |
HTEJFRYLADFIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=N4 |
Origin of Product |
United States |
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